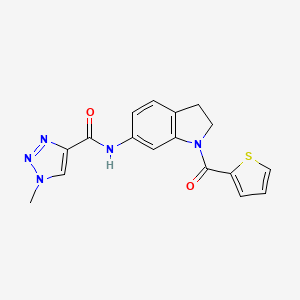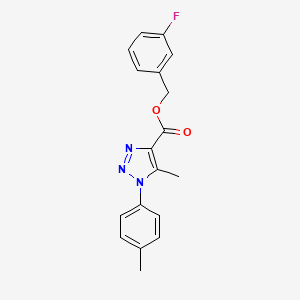
3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazole derivatives and is known for its unique chemical properties. In
Mechanism of Action
The mechanism of action of 3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is still not fully understood. However, recent studies have shown that this compound has the ability to inhibit the activity of certain enzymes such as proteases and kinases. This inhibition can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of biochemical and physiological effects. These effects include the inhibition of cancer cell proliferation, the reduction of inflammation, and the modulation of the immune system. Furthermore, this compound has been shown to have low toxicity and high selectivity towards specific targets.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is its versatility in laboratory experiments. This compound can be easily synthesized and used as a building block in the synthesis of novel organic compounds. However, one of the main limitations of this compound is its high cost and limited availability.
Future Directions
There are several future directions for the research and development of 3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate. One potential direction is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases. Furthermore, the development of new applications for this compound in fields such as catalysis and materials science is also an exciting area of research.
Conclusion:
In conclusion, 3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its versatility in laboratory experiments, low toxicity, and high selectivity make it an attractive candidate for further research and development. The exploration of its potential as a drug candidate for the treatment of various diseases and the development of new applications in fields such as catalysis and materials science are exciting areas of research that hold great promise for the future.
Synthesis Methods
The synthesis of 3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a complex process that involves several steps. The most common method for synthesizing this compound is through a reaction between 3-fluorobenzyl bromide, 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid, and triethylamine. This reaction is usually carried out in the presence of a catalyst such as copper (I) iodide or palladium (II) acetate. The final product is obtained through purification techniques such as column chromatography or recrystallization.
Scientific Research Applications
3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate has been extensively studied for its potential applications in various fields of scientific research. Some of the most promising applications include its use as a ligand in metal-catalyzed reactions, as a building block in the synthesis of novel organic compounds, and as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
(3-fluorophenyl)methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-6-8-16(9-7-12)22-13(2)17(20-21-22)18(23)24-11-14-4-3-5-15(19)10-14/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFRLRUVGNTDPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

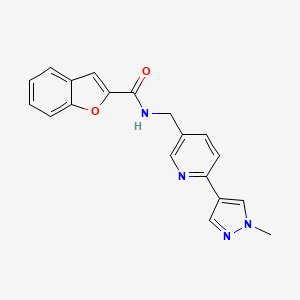
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2413713.png)
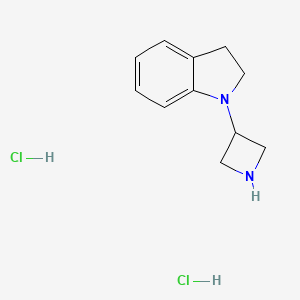

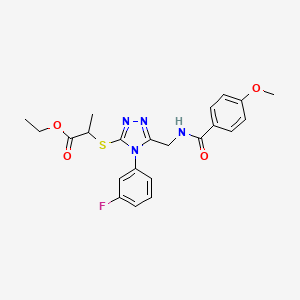
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2413722.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2413723.png)
![1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2413724.png)
![1-Morpholino-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2413728.png)
![5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2413729.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2413730.png)
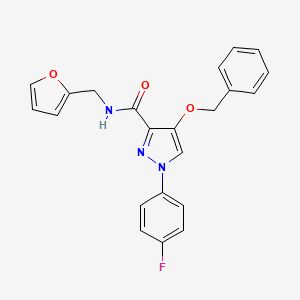
![5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2413732.png)
